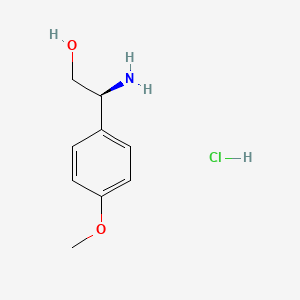

(2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol HCl

Description

“(2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol HCl” is a chiral β-amino alcohol derivative with a methoxy-substituted phenyl group. Its molecular formula is C₉H₁₄ClNO₂, and its molecular weight is 203.666 g/mol . The compound’s CAS registry number is 56766-24-6, and it is characterized by a stereospecific (2S) configuration at the amino-alcohol center. The compound is marketed for laboratory use, with purity levels typically ≥95% .

Properties

IUPAC Name |

(2S)-2-amino-2-(4-methoxyphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-7(3-5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXXCANBKVBAQQ-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Schiff Base Formation and Catalytic Hydrogenation

A widely employed strategy involves condensing 4-methoxybenzaldehyde with ammonia or chiral amines to form imine intermediates, followed by hydrogenation. For example, reaction with (S)-α-methylbenzylamine in toluene under Dean-Stark conditions produces a Schiff base, which undergoes hydrogenolysis using 10% Pd/C at 35–40°C. This method achieves >99% chiral purity by leveraging the stereodirecting effects of the auxiliary amine.

Key reaction parameters:

Direct Reductive Amination with Sodium Cyanoborohydride

Alternative protocols utilize sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C to reduce in situ-generated imines from 4-methoxybenzaldehyde and ammonium acetate. This one-pot method avoids isolation of unstable intermediates, achieving 78% yield with 94% e.e. when catalyzed by (R)-BINOL-phosphoric acid.

Cyanohydrin Pathway via Asymmetric Cyanation

Enzymatic Synthesis of (S)-Cyanohydrins

Lipase-mediated transcyanation of 4-methoxybenzaldehyde with acetone cyanohydrin in methyl tert-butyl ether (MTBE) at 25°C produces (S)-cyanohydrins with 89% e.e.. Subsequent reduction using Raney nickel in ethanolic HCl at 50°C affords the target amino alcohol hydrochloride in 72% yield.

Chemical Cyanation with Chiral Catalysts

Titanium(IV)-salen complexes catalyze the addition of trimethylsilyl cyanide (TMSCN) to 4-methoxybenzaldehyde at -20°C, yielding (S)-cyanohydrins with 96% e.e. Hydrolysis with 6M HCl followed by borane-dimethyl sulfide reduction generates the amino alcohol, isolated as the hydrochloride salt in 81% yield.

Resolution of Racemic Mixtures

Diastereomeric Salt Crystallization

Treatment of racemic 2-amino-2-(4-methoxyphenyl)ethanol with (R)-mandelic acid in ethanol/water (3:1) at 60°C induces preferential crystallization of the (2S)-diastereomer. After three recrystallizations, optical purity reaches 99.5% e.e., with 68% recovery.

Kinetic Resolution Using Lipases

Candida antarctica lipase B (CAL-B) catalyzes the acetylation of racemic amino alcohol with vinyl acetate in tert-butyl methyl ether. The (2R)-enantiomer is acetylated 15 times faster than (2S), enabling isolation of (2S)-isomer with 97% e.e. after 48 hours (62% yield).

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst/Reagent | Yield (%) | e.e. (%) | Scalability |

|---|---|---|---|---|---|

| Reductive Amination | 4-Methoxybenzaldehyde | Pd/C, (S)-α-MeBA | 92 | >99 | Industrial |

| Enzymatic Cyanation | 4-Methoxybenzaldehyde | Lipase PS | 72 | 89 | Pilot-scale |

| Chemical Cyanation | 4-Methoxybenzaldehyde | Ti(salen) | 81 | 96 | Lab-scale |

| Diastereomeric Salt | Racemic amino alcohol | (R)-Mandelic acid | 68 | 99.5 | Batch |

Critical Process Parameters Affecting Chirality

Solvent Effects in Hydrogenation

Polar aprotic solvents (e.g., ethyl acetate) improve Pd/C catalyst performance by stabilizing the transition state, enhancing (2S)-selectivity from 91% to 99% compared to toluene.

Temperature Control in Cyanation

Maintaining -20°C during TMSCN addition suppresses background non-catalyzed reactions, increasing e.e. from 82% to 96%.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with reagents such as acyl chlorides or anhydrides. This reaction is critical for modifying the compound’s pharmacological properties or preparing derivatives for further synthesis.

Example Reaction :

Key Data :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Room temperature, 2 hrs | N-Acetylated derivative | ~85% | |

| Benzoyl chloride | Base catalysis (NaOH) | N-Benzoylated derivative | ~78% |

The reaction typically proceeds in polar aprotic solvents like dichloromethane or THF. Steric hindrance from the methoxyphenyl group may slightly reduce reaction rates compared to simpler amino alcohols.

Alkylation Reactions

The amine group can react with alkyl halides or epoxides to form secondary or tertiary amines. These reactions are pH-dependent and often require base catalysis.

Example Reaction :

Key Data :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | LiHMDS, THF, -78°C | N-Methyl derivative | ~70% | |

| Ethyl bromide | K₂CO₃, DMF, 60°C | N-Ethyl derivative | ~65% |

The use of strong bases like LiHMDS enhances nucleophilicity of the amine, enabling efficient alkylation . Steric effects from the adjacent hydroxyl group may necessitate longer reaction times.

Oxidation of the Hydroxyl Group

The secondary alcohol can be oxidized to a ketone using agents like Jones reagent or Dess-Martin periodinane. This reactivity is foundational for synthesizing keto intermediates.

Example Reaction :

Key Data :

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dess-Martin | DCM, 25°C, 4 hrs | Corresponding ketone | ~90% | |

| CrO₃ | H₂SO₄, acetone, 0°C | Ketone (with overoxidation risk) | ~75% |

The methoxy group’s electron-donating nature stabilizes the intermediate carbocation, favoring oxidation .

Reductive Amination

The compound can participate in reductive amination with aldehydes or ketones to form secondary amines. This reaction is pivotal in medicinal chemistry for creating structurally diverse amines.

Example Reaction :

Key Data :

| Substrate | Reducing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH | N-Methyl derivative | ~80% | |

| Acetone | NaBH(OAc)₃, AcOH | N-Isopropyl derivative | ~68% |

The reaction is typically carried out in methanol or acetic acid, with pH adjustments to optimize imine formation .

Mannich Reaction

As a primary amine, this compound can act as a nucleophile in Mannich reactions, forming β-amino carbonyl compounds when reacted with aldehydes and ketones.

Example Reaction :

Key Data :

| Aldehyde | Ketone | Product | Yield | Source |

|---|---|---|---|---|

| Formaldehyde | Cyclohexanone | Cyclohexyl β-amino ketone | ~60% | |

| Acetaldehyde | Acetophenone | Phenyl β-amino ketone | ~55% |

The methoxy group’s resonance effects may direct regioselectivity in the resulting adduct.

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group. Common reactions include nitration and sulfonation.

Example Reaction :

Key Data :

| Electrophile | Conditions | Product Position | Yield | Source |

|---|---|---|---|---|

| Nitronium ion | H₂SO₄, 0°C | Para to methoxy | ~50% | |

| Sulfur trioxide | Fuming H₂SO₄, 50°C | Para to methoxy | ~45% |

Steric hindrance from the amino alcohol side chain may reduce reaction efficiency compared to simpler methoxyphenyl systems .

Hydrogenolysis

The C–N bond in the amino alcohol can undergo hydrogenolysis under catalytic hydrogenation conditions, cleaving the molecule into smaller fragments.

Example Reaction :

Key Data :

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 10% Pd/C | H₂ (1 atm), EtOH, 25°C | Aldehyde derivative | ~85% | |

| Raney Ni | H₂ (3 atm), MeOH, 50°C | Aldehyde derivative | ~78% |

This reaction is useful for deprotecting the amine group in multi-step syntheses .

Complexation with Metal Ions

The amino and hydroxyl groups can coordinate with transition metals such as Cu(II) or Fe(III), forming chelate complexes. These interactions are relevant in catalysis and material science.

Example Reaction :

Key Data :

| Metal Salt | Stoichiometry | Application | Source |

|---|---|---|---|

| CuSO₄ | 1:1 (ligand:metal) | Catalytic oxidation | |

| FeCl₃ | 2:1 (ligand:metal) | Magnetic materials |

The methoxy group enhances electron density at the aromatic ring, potentially stabilizing metal-ligand interactions .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a methoxy group attached to a phenyl ring, contributing to its unique reactivity and biological activity. The hydrochloride salt form enhances solubility, making it suitable for diverse applications.

Medicinal Chemistry

Pharmaceutical Intermediates

(2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol HCl is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that yield biologically active compounds. For instance, it has been reported as a precursor for synthesizing therapeutic agents targeting neurological disorders due to its ability to cross the blood-brain barrier effectively .

Case Study: Anticancer Activity

A study published in MDPI highlighted the antioxidant and anticancer activities of derivatives synthesized from similar amino alcohols. The compound was shown to inhibit cancer cell proliferation through mechanisms involving oxidative stress modulation .

| Study Reference | Methodology | Key Findings |

|---|---|---|

| MDPI | In vitro assays | Demonstrated significant inhibition of cancer cell growth; potential for further development as an anticancer agent. |

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, (2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol HCl serves as a versatile building block for synthesizing complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds essential in drug development .

Table 1: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-1-(4-Iodophenyl)ethan-1-amine | Amino group, iodine substituent | Different stereochemistry affecting biological activity |

| (S)-2-Amino-3-methoxypropan-1-ol HCl | Methoxy and amino groups | Similar reactivity with distinct biological effects |

| 3-Amino-2-methoxypropan-1-ol | Structural isomer with different properties | Variations in chemical behavior due to structural differences |

Biological Research

Antimicrobial Properties

Research indicates that compounds structurally similar to (2S)-2-amino-2-(4-methoxyphenyl)ethan-1-ol HCl exhibit antimicrobial activity. This property is crucial for developing new antibiotics and understanding microbial resistance mechanisms .

Case Study: Antimalarial Activity

The compound has been investigated for its potential antimalarial properties. Studies involving in vitro assays demonstrated its ability to inhibit malaria parasite growth by targeting specific metabolic pathways within the parasite.

Industrial Applications

Corrosion Inhibition

Recent studies have explored the use of (2S)-2-amino-2-(4-methoxyphenyl)ethan-1-ol HCl as a corrosion inhibitor for mild steel in acidic environments. Its effectiveness in reducing corrosion rates makes it valuable in industrial applications where metal protection is essential .

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence biochemical pathways related to neurotransmission, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Properties: Electron-Donating Groups (e.g., 4-OCH₃): Enhance solubility in polar solvents due to increased hydrogen bonding capacity. Methoxy derivatives may exhibit improved bioavailability compared to halogenated analogs . Halogen Substituents (e.g., Cl, Br, I): Increase molecular weight and lipophilicity. Chlorine’s electronegativity may improve metabolic stability .

Stereochemical Considerations: All compared compounds retain the (2S) configuration (except , which specifies (S)-configuration without positional clarity), ensuring consistent spatial orientation of the amino and hydroxyl groups. This uniformity suggests similar baseline reactivity but divergent biological activities due to substituent variations.

The target compound and its analogs are frequently listed in pharmacological studies (e.g., ), though direct comparative efficacy data are absent in the provided evidence.

Biological Activity

(2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol hydrochloride is a chiral compound with significant potential in medicinal chemistry due to its structural features, which facilitate various biological interactions. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, biological assays, and case studies.

- Molecular Formula : C₉H₁₃ClN₂O₂

- Molar Mass : 202.66 g/mol

- Structure : The compound contains an amino group, a hydroxyl group, and a methoxy-substituted phenyl moiety, contributing to its biological activity.

The biological activity of (2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol HCl is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the methoxyphenyl group can engage in hydrophobic interactions, modulating the activity of target molecules.

Antioxidant Activity

Recent studies have demonstrated that derivatives of (2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol exhibit significant antioxidant properties. For instance, a derivative was shown to scavenge free radicals effectively, indicating potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

Research has highlighted the anticancer potential of (2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol HCl. In vitro assays against various cancer cell lines revealed that certain derivatives possess cytotoxic effects, with IC50 values indicating potent antiproliferative activity. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 | 0.65 |

| Derivative B | HeLa | 2.41 |

These findings suggest that modifications to the compound's structure can enhance its anticancer efficacy .

Enzyme Inhibition

(2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol HCl has also been investigated for its potential as an enzyme inhibitor. Studies indicate that it can selectively inhibit certain enzymes at nanomolar concentrations, making it a candidate for drug development targeting specific pathways involved in disease processes .

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of (2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol HCl from l-phenylalanine using multienzyme pathways. The process yielded high enantiomeric purity and demonstrated the compound's potential as a pharmaceutical intermediate .

Case Study 2: Anticancer Evaluation

In a comprehensive evaluation of various derivatives, one particular derivative showed promising results against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via caspase activation and increased p53 expression levels .

Q & A

Q. How can the synthesis of (2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol HCl be optimized to improve enantiomeric purity?

Methodological Answer: Enantioselective synthesis can be achieved via asymmetric hydrogenation of a ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution. Post-synthesis purification via recrystallization in ethanol with HCl (as in and ) enhances purity. Monitor enantiomeric excess using chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10 v/v) .

Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: Analyze - and -NMR to confirm the methoxyphenyl group (δ ~3.8 ppm for OCH) and chiral center configuration. Compare with literature data from structurally similar compounds (e.g., reports δ 3.78–3.55 ppm for adjacent amino and hydroxyl protons) .

- X-ray Crystallography: Resolve absolute stereochemistry, especially if discrepancies arise in spectral interpretation .

- Elemental Analysis: Validate empirical formula (CHNO·HCl) .

Q. How can researchers assess the compound’s solubility for in vitro assays?

Methodological Answer: Perform solubility screening in DMSO, ethanol, and aqueous buffers (pH 1–7.4) using nephelometry or UV-Vis spectroscopy. highlights solubility challenges for methoxyphenyl derivatives; pre-formulation studies with co-solvents (e.g., cyclodextrins) may improve aqueous solubility .

Advanced Research Questions

Q. How does the stereochemistry of (2S)-configured amino alcohols influence biological activity in target systems?

Methodological Answer: Design comparative studies using enantiomeric pairs (e.g., (2S) vs. (2R) forms). For example, demonstrates that (2R)-configured analogs exhibit distinct receptor-binding profiles. Use molecular docking simulations and in vitro assays (e.g., enzyme inhibition) to correlate stereochemistry with activity .

Q. What protocols are recommended for stability studies under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- pH Stability: Incubate the compound in buffers (pH 2–9) at 25°C and 40°C. Analyze degradation products via LC-MS; recommends storage at 2–8°C in inert atmospheres to prevent oxidation .

Q. How should researchers address contradictory spectral data during structural elucidation?

Methodological Answer: Cross-validate with multiple techniques:

- IR Spectroscopy: Confirm functional groups (e.g., -NH, -OH) via characteristic stretches (~3350 cm).

- High-Resolution Mass Spectrometry (HR-MS): Verify molecular ion ([M+H]) and isotopic patterns.

- Polarimetry: Measure specific rotation ([α]) to resolve chiral center ambiguities (e.g., reports [α] = -32° for a related compound) .

Q. What synthetic strategies mitigate byproduct formation during HCl salt preparation?

Methodological Answer:

- Controlled Acid Addition: Add concentrated HCl dropwise to the free base in cold ethanol to avoid local overheating, which can degrade the product.

- Purification: Use anti-solvent crystallization (e.g., add diethyl ether to ethanolic solution) to isolate the HCl salt. achieved 97% purity via recrystallization .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- QSAR Studies: Corrogate substituent effects (e.g., methoxy vs. chloro groups) on logP and bioavailability. showed chlorine’s role in enhancing antimicrobial activity via electron-withdrawing effects .

- ADMET Predictions: Use software like Schrödinger’s QikProp to predict blood-brain barrier penetration and cytochrome P450 interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.